molecular formula C26H31FN4OS B3020665 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1189423-73-1

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B3020665
CAS No.: 1189423-73-1
M. Wt: 466.62
InChI Key: WOZVMSAGVDHMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide (CAS: 1189423-73-1) features a spiroazadecane core with a thioether-linked acetamide moiety. Its molecular formula is C₂₆H₃₁FN₄OS, and it has a molecular weight of 466.6 g/mol . Key structural elements include:

  • Spiroazadecane ring system: A 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold, providing conformational rigidity.
  • Substituents:
    • R₁: 4-Fluorophenyl group at position 3, contributing electronic effects via fluorine’s electronegativity.
    • R₂: 4-Isopropylphenyl group on the acetamide nitrogen, introducing steric bulk and lipophilicity.

The SMILES notation is CCN1CCC2(CC1)N=C(SCC(=O)Nc1ccc(C(C)C)cc1)C(c1ccc(F)cc1)=N2 .

Properties

IUPAC Name

2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4OS/c1-4-31-15-13-26(14-16-31)29-24(20-5-9-21(27)10-6-20)25(30-26)33-17-23(32)28-22-11-7-19(8-12-22)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZVMSAGVDHMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C26H31FN4OSC_{26}H_{31}FN_{4}OS and a molecular weight of 466.62 g/mol, this compound features unique structural elements, including a spirocyclic core and various functional groups that may contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 2((8ethyl3(4fluorophenyl)1,4,8triazaspiro[4.5]deca1,3dien2yl)thio)N(4isopropylphenyl)acetamide\text{IUPAC Name }this compound

Key Properties:

PropertyValue
Molecular FormulaC26H31FN4OS
Molecular Weight466.62 g/mol
PurityTypically 95%

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The presence of the triazole moiety suggests potential interactions with enzymes and receptors involved in various pathways, including those related to cancer and inflammation. The spirocyclic structure may enhance binding affinities due to its three-dimensional conformation.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, the inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy, has been demonstrated in related compounds. Research suggests that the triazole moiety may enhance the compound's ability to modulate oxidative stress pathways, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound's thioacetamide functionality may also confer antimicrobial activity. Similar thioether compounds have shown effectiveness against various bacterial and fungal strains. Preliminary tests on derivatives of this compound could provide insights into its potential as an antimicrobial agent.

Study 1: Antitumor Efficacy

A study conducted on a series of triazaspiro compounds revealed that modifications in the side chains significantly affected their cytotoxicity against human cancer cell lines (e.g., Mia PaCa-2 and HepG2). The presence of the fluorophenyl group was correlated with increased selectivity towards tumor cells while exhibiting minimal toxicity to normal cells.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that the introduction of various substituents on the aromatic rings influenced both the potency and selectivity of the compounds against specific cancer types. For example, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Spiroazadecane Derivatives

Compound ID R₁ (Spiro Ring) R₂ (Acetamide) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target 4-Fluorophenyl 4-Isopropylphenyl C₂₆H₃₁FN₄OS 466.6 High steric bulk at R₂; fluorine enhances electronic interactions.
Cmpd 2 4-Fluorophenyl 3-Methylphenyl C₂₄H₂₇FN₄OS 438.56 Smaller R₂ substituent; lower lipophilicity.
Cmpd 3 4-Chlorophenyl 2,3-Dimethylphenyl C₂₃H₂₅ClN₄OS ~453 (est.) Chlorine’s polarizability may alter binding; dimethyl groups add steric hindrance.
Cmpd 4 4-Bromophenyl 2,4-Dimethoxyphenyl C₂₄H₂₇BrN₄O₃S ~538 (est.) Bromine increases molecular weight; methoxy groups enhance solubility.
Cmpd 5 4-Fluorophenyl 4-Ethylphenyl C₂₅H₂₉FN₄OS 452.6 Ethyl group balances lipophilicity and steric effects.
Cmpd 6 3-Methyl 4-(Trifluoromethoxy)phenyl C₂₀H₂₂F₃N₃O₃S ~441 (est.) Trifluoromethoxy group is strongly electron-withdrawing.

Electronic and Steric Effects

  • Halogen Substituents (R₁): Fluorine (Target, Cmpd 2, 5): Enhances binding via electronegative interactions and metabolic stability . Bromine (Cmpd 4): High polarizability may strengthen hydrophobic interactions but increases molecular weight .
  • Acetamide Substituents (R₂) :

    • 4-Isopropylphenyl (Target) : The bulky isopropyl group likely improves selectivity by reducing off-target interactions but may limit solubility .
    • 4-Ethylphenyl (Cmpd 5) : Less steric hindrance than isopropyl, offering a balance between lipophilicity and solubility .
    • 2,4-Dimethoxyphenyl (Cmpd 4) : Methoxy groups enhance solubility but reduce membrane permeability .

Molecular Weight and Lipophilicity Trends

  • The target compound (466.6 g/mol) has the highest molecular weight among analogs due to the isopropyl group.
  • Lipophilicity : Likely follows the order: Cmpd 4 (Br, dimethoxy) < Cmpd 2 (3-methyl) < Cmpd 5 (ethyl) < Target (isopropyl) .

Pharmacological Implications (Inferred)

  • Target vs. Cmpd 2 : The isopropyl group in the target may improve target binding affinity compared to Cmpd 2’s methyl group, albeit at the cost of solubility .
  • Target vs. Cmpd 5 : The larger isopropyl substituent in the target could enhance selectivity in crowded binding pockets compared to ethyl .

Q & A

Q. What are the common synthetic strategies for constructing the spirocyclic core in this compound?

The spirocyclic core is typically synthesized via cyclization reactions involving precursors like 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives. For example, coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like triethylamine are used to form acetamide linkages (e.g., thioacetamide attachment to the spirocyclic nitrogen) . Solvent selection (e.g., dichloromethane or DMF) and temperature control are critical to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H/13C NMR confirms substituent positions (e.g., 4-fluorophenyl, isopropylphenyl) and spirocyclic connectivity.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond angles and spatial arrangements of the spiro system .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients separates impurities. Purity ≥95% is typically required for biological testing, as seen in analogous spirocyclic compounds .

Advanced Research Questions

Q. What experimental design principles optimize reaction yields for the spirocyclic intermediate?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, solvent polarity, temperature) identifies optimal conditions. For example, flow chemistry setups improve reproducibility in diazomethane-based syntheses .
  • Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems .

Q. How can researchers address discrepancies between computational and experimental LogD values?

Computational LogD predictions (e.g., using PubChem-derived algorithms) may conflict with experimental HPLC retention times. To resolve this:

  • Validate computational models with experimental LogD measurements at pH 5.5 and 7.4 .
  • Adjust solvent systems (e.g., buffer composition) to mimic physiological conditions during HPLC analysis .

Q. What strategies mitigate racemization during chiral center formation in the spirocyclic core?

  • Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.
  • Chiral auxiliaries : Temporarily introduce directing groups (e.g., Boc-protected amines) to enforce desired configurations, as seen in spirooxindole syntheses .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Analog synthesis : Modify substituents (e.g., fluorophenyl to chlorophenyl) to assess impact on target binding.
  • Biological assays : Test derivatives against disease-relevant targets (e.g., kinase inhibitors in fibrosis models) to correlate structural changes with activity .

Data Analysis and Contradiction Resolution

Q. How are crystallographic data inconsistencies resolved for complex spiro systems?

  • SHELX refinement : Iteratively adjust torsion angles and occupancy factors to resolve electron density ambiguities .
  • Complementary techniques : Pair X-ray data with solid-state NMR to validate hydrogen bonding networks .

Q. What methods validate the stability of the thioacetamide linkage under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers or oxidative agents (e.g., H2O2) and monitor breakdown via LC-MS.
  • Molecular dynamics simulations : Predict bond stability in aqueous environments using software like GROMACS .

Safety and Handling

Q. What safety protocols are recommended for handling thiourea intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H2S).
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as thioureas can cause irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.